molecular formula C10H11NO2 B2447112 1-(Phenylamino)cyclopropane-1-carboxylic acid CAS No. 210576-54-8

1-(Phenylamino)cyclopropane-1-carboxylic acid

Cat. No. B2447112
CAS RN: 210576-54-8
M. Wt: 177.203
InChI Key: PEQKOXWTSSMZHA-UHFFFAOYSA-N
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Description

1-(Phenylamino)cyclopropane-1-carboxylic acid is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It belongs to the class of organic compounds known as alpha amino acids .


Synthesis Analysis

The synthesis of 1-(Phenylamino)cyclopropane-1-carboxylic acid involves the interaction of cyanoacetic ester with 1,2-dibromoethane . A three-stage method has been studied for this synthesis . The compound has also been used in the preparation of bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′-dicyclohexylcarbodiimide .


Molecular Structure Analysis

The molecular structure of 1-(Phenylamino)cyclopropane-1-carboxylic acid can be represented by the Inchi Code: 1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving 1-(Phenylamino)cyclopropane-1-carboxylic acid are complex and involve multiple steps. For instance, it has been used in the preparation of bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′-dicyclohexylcarbodiimide .


Physical And Chemical Properties Analysis

1-(Phenylamino)cyclopropane-1-carboxylic acid is a white solid . It has a molecular weight of 177.2 and is stored at room temperature .

Scientific Research Applications

Ethylene Biosynthesis and Regulation

ACC serves as the immediate precursor for ethylene, a gaseous phytohormone crucial for various plant processes. Ethylene influences fruit ripening, seed germination, abscission, senescence, and responses to flooding . Researchers study ACC to understand ethylene production, its regulation, and its impact on plant growth.

Quantification Method Development

Due to ACC’s strongly acidic nature, quantifying it has been challenging. However, recent advancements have led to a validated method for accurate quantification of ACC levels using liquid chromatography-tandem mass spectrometry. This method also allows simultaneous analysis of other phytohormones like auxins, cytokinins, jasmonic acid, abscisic acid, and salicylic acid .

Cellulose Biosynthesis Regulation

ACC is linked to cellulose biosynthesis through leucine-rich repeat receptor-like kinases (LRR-RLKs). Mutants with altered ACC levels display root swelling, decreased cellulose biosynthesis, and hypersensitivity to cellulose inhibitors. Understanding ACC’s role in cellulose metabolism aids crop improvement and biofuel production .

Heat Stress Tolerance Enhancement

ACC and its analogs have shown promise in alleviating heat stress in plants. Exogenous ACC application enhances heat tolerance by modulating gene expression, antioxidant activity, and stress-responsive pathways. Researchers explore ACC’s potential for sustainable agriculture practices .

Biotechnological Applications

ACC-based biotechnologies include genetic engineering to modulate ethylene production. By manipulating ACC synthase and ACC oxidase genes, researchers aim to develop stress-resistant, high-yielding crops.

Safety and Hazards

The safety data sheet for 1-(Phenylamino)cyclopropane-1-carboxylic acid indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It also advises against food, drug, pesticide or biocidal product use .

properties

IUPAC Name

1-anilinocyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQKOXWTSSMZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylamino)cyclopropane-1-carboxylic acid

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